molecular formula C6H12N2O8S2 B14000902 2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid CAS No. 7504-46-3

2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid

Cat. No.: B14000902
CAS No.: 7504-46-3
M. Wt: 304.3 g/mol
InChI Key: UOWBXYCLNXLSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid typically involves the reaction of cystine with lithium iodide and iodine in a basic and aqueous medium. The stoichiometric ratio used is 1:2:2 for cystine, lithium iodide, and iodine, respectively . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified and characterized using techniques such as single-crystal X-ray diffraction, FTIR spectroscopy, UV-Vis spectrophotometry, and thermogravimetric analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as amino and carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions could produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in studying protein interactions and enzyme functions.

    Industry: The compound can be used in developing new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, potentially inhibiting their function or altering their activity. This mechanism is particularly relevant in its antimicrobial activity, where it can disrupt bacterial cell processes and inhibit growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids and sulfonyl-containing molecules, such as cysteine and methionine derivatives.

Comparison

Compared to these similar compounds, 2-Amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid is unique due to its dual sulfonyl groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile and potentially more effective in various applications, particularly in antimicrobial research .

Properties

CAS No.

7504-46-3

Molecular Formula

C6H12N2O8S2

Molecular Weight

304.3 g/mol

IUPAC Name

2-amino-3-(2-amino-2-carboxyethyl)sulfonylsulfonylpropanoic acid

InChI

InChI=1S/C6H12N2O8S2/c7-3(5(9)10)1-17(13,14)18(15,16)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)

InChI Key

UOWBXYCLNXLSHI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)S(=O)(=O)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.